molecular formula C9H7BrF2 B13464526 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Cat. No.: B13464526
M. Wt: 233.05 g/mol
InChI Key: GRYXDOZCXDTUND-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of bromine and two fluorine atoms attached to the indene structure, making it a halogenated derivative of indene. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.

Chemical Reactions Analysis

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other halogenated indenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₉H₉BrF₂. It features a bicyclic indene structure that includes both bromine and fluorine substituents, which significantly influence its chemical behavior and potential biological activities. This article explores the biological activity of this compound, particularly its interactions with biological targets and its implications in medicinal chemistry.

The unique structure of this compound contributes to its distinct electronic properties. The presence of halogens (bromine and fluorine) enhances its reactivity and solubility in various organic solvents, making it a valuable compound in organic synthesis and medicinal applications.

PropertyValue
CAS Number 2763758-73-0
Molecular Formula C₉H₉BrF₂
Molecular Weight 233.1 g/mol
Physical State Colorless liquid
Solubility Soluble in ethanol, ether, dichloromethane

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that indene derivatives can act as agonists for retinoic acid receptor α (RARα), which is implicated in various cellular processes including differentiation and proliferation. This interaction may have therapeutic potential in cancer treatment and prevention.

Biological Activity and Applications

Research has shown that the derivatives of this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Indene derivatives have been studied for their potential to modulate RARα activity, which plays a crucial role in tumor suppression and differentiation of cancer cells.
    • Case studies have demonstrated that compounds with similar structures can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity :
    • Some studies suggest that halogenated indenes possess antimicrobial properties against various bacterial strains.
    • The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct interaction with neuronal receptors.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on RARα Agonism : A study published in ACS Omega explored the agonistic effects of structurally related compounds on RARα and their subsequent impact on gene expression linked to cell cycle regulation .
  • Antimicrobial Evaluation : Research assessing the antimicrobial efficacy of various indene derivatives found that certain brominated compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey Features
Indene Parent compound without halogen substituents.
Brominated Indenes Generally exhibit enhanced reactivity and bioactivity due to bromine presence.
Fluorinated Indenes Show different solubility and stability profiles compared to bromo derivatives.

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

1-bromo-2,2-difluoro-1,3-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2

InChI Key

GRYXDOZCXDTUND-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C1(F)F)Br

Origin of Product

United States

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